molecular formula C18H12F2O4 B12941515 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate

Cat. No.: B12941515
M. Wt: 330.3 g/mol
InChI Key: VXULJGDAAZUADS-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable chromene precursor. One common method is the Knoevenagel condensation, where the aldehyde reacts with a malonic acid derivative in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxamide
  • 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylic acid
  • 2-(2,4-Difluorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific combination of a difluorophenyl group and a chromene moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H12F2O4

Molecular Weight

330.3 g/mol

IUPAC Name

[2-(2,4-difluorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H12F2O4/c19-13-5-6-14(15(20)8-13)16(21)10-24-18(22)12-7-11-3-1-2-4-17(11)23-9-12/h1-8H,9-10H2

InChI Key

VXULJGDAAZUADS-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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